molecular formula C12H11N3O2S B2719863 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide CAS No. 905681-95-0

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2719863
CAS RN: 905681-95-0
M. Wt: 261.3
InChI Key: FSZQISNYZVZKMT-UHFFFAOYSA-N
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Description

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide, also known as OPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPSPA is a pyrimidine derivative, which has a sulfur atom attached to the pyrimidine ring and a phenylacetamide group attached to the nitrogen atom. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Scientific Research Applications

Quantum Chemical Insights and Molecular Docking

The novel anti-COVID-19 molecule "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide" has been synthesized and characterized, providing quantum chemical insights into its structure through NBO analysis and spectroscopic methods. Its antiviral potency was investigated by docking against SARS-CoV-2 protein, highlighting its potential as an antiviral agent with significant binding energy against the SARS-CoV-2 protease (S. Mary et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of derivatives, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, offers insights into the molecular conformation and intermolecular interactions. These studies help understand the compounds' physical and chemical properties, which are crucial for designing more effective molecules (S. Subasri et al., 2017).

Antitumor and Antifolate Activities

Compounds like "N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid" have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds show promise as antitumor agents, demonstrating potent inhibitory activities against human enzymes critical for DNA synthesis (A. Gangjee et al., 2008).

Glutaminase Inhibition for Cancer Treatment

Derivatives like "bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide" (BPTES) analogs have been evaluated as glutaminase inhibitors. These studies are significant for cancer treatment, as they provide insights into the synthesis, structure-activity relationships, and pharmacological evaluation of compounds that can attenuate the growth of cancer cells (K. Shukla et al., 2012).

Antimicrobial and Antitubercular Activities

New pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds are explored for their potential to inhibit the growth of bacterial strains, including mycobacterium tuberculosis, offering a promising avenue for developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).

properties

IUPAC Name

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZQISNYZVZKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide

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